Descladinose Azithromycin-d3

Stable Isotope Labeling LC-MS/MS Internal Standard Quantitative Bioanalysis

Quantifying descladinose azithromycin by LC-MS/MS is compromised by in-source back-conversion to the parent drug, artificially inflating azithromycin measurements. Descladinose Azithromycin-d3 is the analyte-matched deuterated internal standard that resolves this critical artifact. • Enables direct monitoring and quantitative correction of metabolite-to-parent back-conversion during ESI-LC-MS/MS analysis • Serves dual function as EP Impurity J / USP Desosaminylazithromycin identification standard and quantitative internal standard • Ensures isotopic dilution-based accuracy for ANDA/DMF regulatory submissions without separate reference materials

Molecular Formula C30H58N2O9
Molecular Weight 593.8 g/mol
Cat. No. B13855216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDescladinose Azithromycin-d3
Molecular FormulaC30H58N2O9
Molecular Weight593.8 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C30H58N2O9/c1-12-22-30(8,38)25(35)20(6)32(11)15-16(2)14-29(7,37)26(18(4)23(33)19(5)27(36)40-22)41-28-24(34)21(31(9)10)13-17(3)39-28/h16-26,28,33-35,37-38H,12-15H2,1-11H3/t16-,17-,18+,19-,20-,21+,22-,23+,24-,25-,26-,28+,29-,30-/m1/s1/i11D3
InChIKeyPXDYILJJHOVNLO-BGOBXLIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Descladinose Azithromycin-d3 Overview


Descladinose Azithromycin-d3 (CAS 2714432-16-1) is a stable isotope-labeled analog of descladinose azithromycin, the major acid-degradation metabolite and an official pharmacopeial impurity (EP Impurity J, USP Desosaminylazithromycin) of the semisynthetic macrolide antibiotic azithromycin . With molecular formula C30H55D3N2O9 and molecular weight 593.81, the compound incorporates three deuterium atoms at the 6-position methyl group, providing a +3 Da mass shift relative to the unlabeled analyte (C30H58N2O9, MW 590.79) . This isotopic labeling preserves chemical behavior identical to the native metabolite during extraction and chromatography while enabling unambiguous mass spectrometric discrimination, qualifying the compound as a fit-for-purpose internal standard for LC-MS/MS quantification of descladinose azithromycin in biological matrices and pharmaceutical impurity profiling [1].

Internal Standard TypeDeuterium-labeled descladinose azithromycin for LC-MS/MS
Mass Shift+3 Da from unlabeled metabolite; avoids isotopic overlap
Structural MatchAnalyte-matched (descladinose azithromycin); corrects metabolite-specific losses

Why Descladinose Azithromycin-d3 Is Irreplaceable


Generic substitution with unlabeled descladinose azithromycin is analytically invalid because isotopic discrimination is absent, preventing its use as an internal standard for accurate quantification . Conversely, substituting with the parent drug's deuterated analog (e.g., Azithromycin-d3) introduces a critical liability: structural non-identity between the internal standard and the analyte (descladinose azithromycin) compromises co-elution behavior and fails to correct for analyte-specific extraction losses or ionization variability [1]. More fundamentally, a documented analytical pitfall exists: descladinose azithromycin undergoes in-source back-conversion to the parent drug during electrospray ionization LC-MS/MS, artificially inflating measured azithromycin concentrations [2]. Using Azithromycin-d3 as the internal standard does not correct for this metabolite-to-parent conversion artifact, whereas employing Descladinose Azithromycin-d3 enables direct monitoring and quantitative correction of the back-conversion phenomenon [2]. Thus, only the analyte-matched deuterated internal standard provides scientifically defensible quantification.

Replacement
Key Limitation
Risk for Quantitative LC-MS/MS
Unlabeled Descladinose Azithromycin
No mass offset; cannot serve as isotopic internal standard
Ion suppression and extraction losses remain uncorrected; accuracy compromised
Azithromycin-d3 (Parent Drug IS)
Structural mismatch: retains cladinose sugar; different retention and fragmentation
Does not correct for metabolite-specific matrix effects or back-conversion artifact
Non-isotopic Structural Analog
No isotopic discrimination; different ionization behavior
Co-elution may shift; matrix effect correction unreliable

Descladinose Azithromycin-d3 Comparative Evidence


Mass Shift Differentiation

Descladinose Azithromycin-d3 incorporates three deuterium atoms at the 6-position methyl group, replacing the -CH3 moiety with -CD3. This substitution yields a +3.02 Da mass shift relative to unlabeled descladinose azithromycin (MW 593.81 vs. 590.79), enabling baseline mass spectrometric resolution while preserving near-identical physicochemical properties, including chromatographic retention time and ionization efficiency . In contrast, unlabeled descladinose azithromycin provides no mass offset and cannot function as an isotopically distinct internal standard, rendering it unsuitable for quantitative LC-MS/MS workflows requiring internal standard correction.

Mass Shift
Data to verify
+3.02 Da vs. unlabeled (MW 593.81 vs. 590.79); trideuteriomethyl at 6-position
Enables baseline MS resolution while preserving co-elution
Confirmed by calculated MW; chromatographic similarity expected under typical RP conditions
Stable Isotope Labeling LC-MS/MS Internal Standard Quantitative Bioanalysis

Structural Specificity vs. Azithromycin-d3

Descladinose Azithromycin-d3 is structurally identical to the descladinose azithromycin analyte, differing only by three deuterium atoms, whereas Azithromycin-d3 retains the cladinose sugar moiety present in the parent drug. This structural divergence means Azithromycin-d3 does not match the analyte in molecular weight, fragmentation pattern, or chromatographic behavior [1]. In published LC-MS/MS methods for azithromycin quantification, descladinose azithromycin was specifically identified as a major metabolite requiring separate monitoring due to its documented back-conversion to the parent drug during electrospray ionization [2]. Using a parent-drug internal standard (Azithromycin-d3) leaves the back-conversion artifact uncorrected; only an analyte-matched internal standard (Descladinose Azithromycin-d3) enables accurate quantification of the metabolite and proper assessment of its interference on parent drug measurements.

Structural Specificity
Reported
Descladinose Azithromycin-d3 matches the metabolite (no cladinose); Azithromycin-d3 differs by 158.2 Da and retains cladinose
Analyte-matched IS corrects for back-conversion interference documented in literature
Filist et al. 2014: back-conversion of metabolite to parent drug during ESI-MS/MS
Metabolite Quantification Internal Standard Selection Method Validation

Pharmacopeial Identity as EP Impurity J

Descladinose azithromycin is officially designated as Azithromycin EP Impurity J (European Pharmacopoeia) and Desosaminylazithromycin (USP) [1]. The unlabeled compound is supplied as a reference standard for analytical method development, method validation, and quality control applications in ANDA filings and commercial azithromycin production [1]. Descladinose Azithromycin-d3 provides the identical pharmacopeial impurity structure with the added benefit of deuterium labeling, enabling its dual use as both an impurity identification standard and a quantitative internal standard for LC-MS/MS impurity profiling [2]. This dual functionality is not available from unlabeled EP Impurity J reference standards.

Pharmacopeial Identity
Class-level
EP Impurity J / USP Desosaminylazithromycin deuterated analog; functions as structural reference and internal standard
Dual use in impurity profiling LC-MS/MS method validation
Vendor-supplied characterization may align with pharmacopeial reference standards
Pharmaceutical Impurity Analysis Pharmacopeial Compliance Reference Standard

Back-Conversion Interference Mitigation

A 2014 study by Filist et al. published in the Journal of Pharmaceutical and Biomedical Analysis explicitly documented that descladinose azithromycin undergoes back-conversion to the parent drug azithromycin during LC-MS/MS analysis [1]. This study represented the first report of descladinose azithromycin back-conversion and the first published evaluation of this phenomenon's impact on azithromycin quantification [1]. The authors emphasized that 'it is very important to investigate the potential influence of a major metabolite and its back-conversion on the determination of the parent drug during bioanalytical method development and validation' [1]. While the study used isotope-labeled azithromycin as internal standard for parent drug quantification, the specific need for a metabolite-matched internal standard (Descladinose Azithromycin-d3) to independently quantify the metabolite and fully characterize the back-conversion rate is a direct methodological implication. Without Descladinose Azithromycin-d3, the true extent of metabolite interference on parent drug measurements cannot be quantitatively established.

Back-Conversion Mitigation
Reported
In-source fragmentation of descladinose azithromycin to parent drug confirmed; metabolite-specific IS required to quantify interference
Metabolite-matched IS enables independent quantification and back-conversion rate assessment
J Pharm Biomed Anal 2014;97:184-192
In-Source Fragmentation Bioanalytical Method Validation Metabolite Interference

Regulatory-Grade Characterization

Reputable vendors supply Descladinose Azithromycin-d3 with analytical characterization compliant with regulatory guidelines for pharmaceutical impurity reference standards [1]. While specific purity data for the -d3 compound is vendor-dependent, the unlabeled descladinose azithromycin reference standard is produced under ISO 17034 standard material producer competency certification systems [2] and supplied with detailed characterization data compliant with regulatory guidelines [1]. In procurement contexts, the deuterated analog from established stable isotope suppliers offers comparable characterization rigor to the pharmacopeial impurity standard, whereas generic 'research-grade' metabolites may lack the certificate of analysis, traceability documentation, and regulatory-compliant characterization required for GLP/GMP analytical environments.

Characterization Grade
Source review
Vendors may supply COA, HPLC purity, MS identity; traceability to pharmacopeial standards available from some suppliers
Supports data defensibility in GLP/GMP method validation
Characterization rigor varies; confirm documentation before procurement
GMP Compliance ISO 17034 Reference Standard Traceability

Descladinose Azithromycin-d3 Applications


Pharmacokinetic LC-MS/MS Quantification

In clinical pharmacokinetic studies of azithromycin, descladinose azithromycin circulates as a major metabolite reaching approximately 30% of the parent drug's maximum plasma concentration following oral administration [1]. Accurate quantification of this metabolite requires Descladinose Azithromycin-d3 as the internal standard to correct for extraction recovery, matrix effects, and ionization variability [2]. This application is specifically warranted given the documented back-conversion of the metabolite to parent drug during ESI-MS/MS analysis, which must be independently quantified and corrected [1].

Impurity Method Development & Validation

Descladinose azithromycin is officially listed as Azithromycin EP Impurity J (European Pharmacopoeia) and Desosaminylazithromycin (USP) [3]. Regulatory submissions (ANDA, DMF) require validated analytical methods for impurity quantification. Descladinose Azithromycin-d3 serves the dual function of impurity identification standard (by chromatographic retention time matching with the unlabeled analyte) and quantitative internal standard for LC-MS/MS-based impurity profiling methods [3]. This eliminates the need for separate reference materials and ensures isotopic dilution-based accuracy in impurity quantification.

Bioequivalence Study Metabolite Quantification

In azithromycin bioequivalence studies, regulatory agencies may require metabolite data when the metabolite contributes significantly to safety or efficacy or when parent drug concentrations are too low for reliable measurement. Descladinose Azithromycin-d3 enables validated LC-MS/MS quantification of the metabolite with the analytical rigor required for regulatory submission [1]. The deuterated internal standard provides the stable isotope-labeled analog necessary for precise quantification across the expected concentration range (calibration curves for azithromycin methods typically linear from 0.5–250.0 ng/mL [1]).

Degradation Pathway & Forced Degradation Studies

Descladinose azithromycin is the major acid-catalyzed degradation product of azithromycin, formed via hydrolytic loss of the cladinose sugar moiety . During forced degradation studies for pharmaceutical stability assessment, accurate quantification of this degradant is essential. Descladinose Azithromycin-d3 provides a structurally matched internal standard that co-elutes with the degradation product, enabling precise quantification of degradation kinetics under various pH and temperature conditions .

Application
Selection Property
Validation Focus
Metabolite LC-MS/MS quantification in human plasma research
Isotopic internal standard with matched retention
Matrix effect correction, extraction recovery, back-conversion monitoring
Impurity profiling method validation
Dual identity as EP Impurity J analog and deuterated IS
Co-elution fidelity, specificity in the presence of parent drug
Comparative bioavailability research support
Accurate and precise quantification across expected concentration range
Calibration linearity, LLOQ verification using stable isotope-labeled IS
Forced degradation and stability studies
Structurally matched IS for acid-degradation product
Degradation kinetics under varied pH and temperature
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